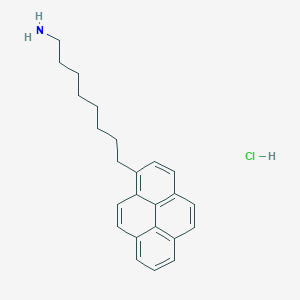

8-Pyren-1-yloctan-1-amine;hydrochloride

Beschreibung

8-Pyren-1-yloctan-1-amine hydrochloride is a synthetic organic compound combining a pyrene moiety with an octylamine chain, modified as a hydrochloride salt. The octylamine chain enhances solubility in aqueous or polar solvents due to its amphiphilic nature, while the hydrochloride salt improves stability and crystallinity.

Eigenschaften

CAS-Nummer |

113598-97-3 |

|---|---|

Molekularformel |

C24H28ClN |

Molekulargewicht |

365.9 g/mol |

IUPAC-Name |

8-pyren-1-yloctan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H27N.ClH/c25-17-6-4-2-1-3-5-8-18-11-12-21-14-13-19-9-7-10-20-15-16-22(18)24(21)23(19)20;/h7,9-16H,1-6,8,17,25H2;1H |

InChI-Schlüssel |

BPHIANLNQXMGGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyren-1-yloctan-1-amine;hydrochloride typically involves the reaction of 8-bromopyrene with octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Pyren-1-yloctan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of pyrene derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

8-Pyren-1-yloctan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: Employed in the study of biological membranes and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 8-Pyren-1-yloctan-1-amine;hydrochloride involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA and interact with various proteins. This interaction can affect cellular processes and is the basis for its use in biological studies. The compound’s fluorescence properties also make it useful in tracking and imaging applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 8-Pyren-1-yloctan-1-amine hydrochloride with structurally related hydrochlorides and amine-functionalized compounds, focusing on solubility, stability, analytical performance, and functional applications.

Solubility and Stability

Hydrochloride salts generally exhibit higher aqueous solubility compared to their free-base counterparts. For example:

- Glucosamine hydrochloride demonstrates superior solubility (≥500 mg/mL) over glucosamine sulfate (≈250 mg/mL) in aqueous media, attributed to ionic dissociation .

- Famotidine hydrochloride achieves rapid dissolution (90% in 30 minutes) in gastric fluid due to its ionic nature .

While solubility data for 8-Pyren-1-yloctan-1-amine hydrochloride are unavailable, its pyrene group likely reduces hydrophilicity compared to simpler amine hydrochlorides (e.g., dopamine hydrochloride). However, the octylamine chain may mitigate this by enhancing micelle formation in polar solvents.

Analytical Performance

Hydrochlorides are frequently analyzed via RP-HPLC or spectrophotometry. Key parameters include:

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Method | Reference |

|---|---|---|---|---|

| Hydroxylamine hydrochloride | 0.12 | 0.36 | UV-Vis | |

| Bamifylline hydrochloride | 0.08 | 0.24 | RP-HPLC | |

| Midodrine hydrochloride | 0.10 | 0.30 | HPLC-UV |

For 8-Pyren-1-yloctan-1-amine hydrochloride, fluorescence detection (due to pyrene’s quantum yield) could lower LOD/LOQ compared to UV-based methods.

Stability and Degradation

Hydrochlorides often degrade via hydrolysis or oxidation. For instance:

- Pararosaniline hydrochloride degrades under alkaline conditions, forming leuco derivatives .

- Amitriptyline hydrochloride shows <5% degradation under accelerated stability testing (40°C/75% RH) .

The pyrene group in 8-Pyren-1-yloctan-1-amine hydrochloride may confer photostability, but its long alkyl chain could increase susceptibility to oxidative cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.